molecular formula C18H21N3O5S B2401451 Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 921520-68-5

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2401451
CAS No.: 921520-68-5
M. Wt: 391.44
InChI Key: OPURBELLLIQJPW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The compound Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various biological effects depending on the specific targets involved.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting they may have favorable ADME properties that allow them to reach their targets and exert their effects .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the acylation of piperidine with the thiazole derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is unique due to its combination of a furan ring, a thiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-2-25-17(24)12-5-7-21(8-6-12)15(22)10-13-11-27-18(19-13)20-16(23)14-4-3-9-26-14/h3-4,9,11-12H,2,5-8,10H2,1H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURBELLLIQJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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